molecular formula C16H16F3N3O3S B2919569 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034261-65-7

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2919569
CAS No.: 2034261-65-7
M. Wt: 387.38
InChI Key: DNHAUHRUWTYJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a 1H-imidazole core modified with a sulfonyl group linked to an azetidine ring and a 3-(trifluoromethyl)phenyl ethanone moiety. This structure combines rigidity (azetidine), electron-withdrawing groups (sulfonyl, trifluoromethyl), and aromatic systems, which are common in bioactive molecules.

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-21-6-5-20-15(21)26(24,25)13-9-22(10-13)14(23)8-11-3-2-4-12(7-11)16(17,18)19/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHAUHRUWTYJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name of the compound indicates its structural complexity, which includes an azetidine ring, a sulfonyl group, and a trifluoromethyl phenyl moiety. The chemical structure is crucial for understanding its interaction with biological targets.

Property Details
Molecular Formula C15H14F3N3O3S
Molecular Weight 365.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through the inhibition of folic acid synthesis.
  • Anticancer Properties : Some derivatives of imidazole and azetidine have shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing azetidine and imidazole moieties can possess significant antimicrobial activity. A study indicated that related compounds exhibited effective inhibition against various bacterial strains, suggesting that the target compound may share similar properties .

Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For instance, derivatives with similar structural features have been reported to inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death .

Enzyme Inhibition Studies

Enzymatic assays have been conducted to evaluate the inhibitory effects of this compound on key enzymes involved in metabolic pathways. For example, the compound's ability to inhibit carbonic anhydrase has been explored, which could have implications for treating conditions like glaucoma and epilepsy .

Case Studies

Several case studies have highlighted the biological activities of related compounds, providing insights into their potential therapeutic applications:

  • Case Study 1: Antibacterial Efficacy
    • A study evaluated the antibacterial efficacy of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Case Study 2: Cancer Cell Line Testing
    • In a series of experiments on human breast cancer cell lines, a derivative exhibited IC50 values below 20 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Key structural analogs and their properties are summarized below:

Compound Name Key Structural Features Biological Activity Reference
Target Compound 1H-imidazol-2-yl sulfonyl, azetidine, 3-(trifluoromethyl)phenyl ethanone Not reported (inferred potential) -
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (9f) Imidazole, trifluoromethylphenyl ethanone Antifungal (synthesis context)
Sertaconazole Dichlorophenyl, ethanone oxime, imidazole Antifungal (clinical use)
LX2931 Tetrahydroxybutyl-imidazole, ethanone oxime Sphingosine 1-phosphate lyase (S1PL) inhibitor (Phase II for rheumatoid arthritis)
1-(2-Alkylsulfanyl-1H-benzo[d]imidazol-1-yl)ethanones Benzoimidazole, alkylsulfanyl Bacterial hyaluronidase inhibition
Key Observations:

Imidazole Core : The 1H-imidazole ring is a common pharmacophore in antifungal agents (e.g., sertaconazole) and enzyme inhibitors (e.g., LX2931). Its nitrogen atoms likely participate in hydrogen bonding with biological targets .

Sulfonyl vs.

Trifluoromethylphenyl Group : This electron-withdrawing substituent is prevalent in antifungal () and anti-inflammatory compounds (), likely due to increased lipophilicity and resistance to oxidative metabolism .

Azetidine Ring : The four-membered azetidine introduces conformational rigidity, which could improve target binding affinity compared to flexible chains in analogs like LX2931 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.